SaikosaponinC
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Overview
Description
Saikosaponin C is a triterpenoid saponin compound isolated from the traditional Chinese herb Radix Bupleuri. It is known for its significant pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties . Saikosaponin C has been extensively studied for its potential therapeutic effects, particularly in the treatment of liver diseases and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of saikosaponins, including Saikosaponin C, involves several steps. One common method starts with the preparation of the aglycones from oleanolic acid. This is followed by regioselective glycosylation to construct the β-(1→3)-linked disaccharide fragment. Efficient gold(I)-catalyzed glycosylation is then used to install the glycans onto the aglycones . The synthesis process requires precise control of reaction conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of Saikosaponin C typically involves extraction from the roots of Radix Bupleuri. Advanced techniques such as UPLC-PDA-Q/TOF-MS are used to extract, enrich, and purify saikosaponins, eliminating the interference of non-saikosaponin components and improving detection efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Saikosaponin C undergoes various chemical reactions, including oxidation, reduction, and glycosylation. The presence of carbonyl groups (C=O) in the aglycone allows for the formation of fragment ions through the loss of 30 Da . Additionally, type IV saikosaponins can produce fragment ions through neutral losses at positions C16 and C17 .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Saikosaponin C include gold(I) catalysts for glycosylation and Dess-Martin periodinane for oxidation . Reaction conditions often involve precise temperature control and the use of protecting groups to ensure selective reactions.
Major Products Formed
The major products formed from the reactions of Saikosaponin C include various glycosylated derivatives and oxidized forms. These products retain the core triterpenoid structure while exhibiting different pharmacological properties .
Scientific Research Applications
Mechanism of Action
Saikosaponin C exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the synthesis of hepatitis B virus pgRNA by targeting HNF1α and HNF4α . Additionally, it modulates the expression of cytokines and reactive oxygen species, leading to anti-inflammatory and antiviral effects . The compound also interacts with proteins involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Saikosaponin C is part of a larger group of saikosaponins, which include Saikosaponin A, Saikosaponin D, and Saikosaponin Y . These compounds share a similar triterpenoid structure but differ in their glycosylation patterns and biological activities. For example, Saikosaponin A exhibits stronger anti-inflammatory effects, while Saikosaponin D shows more potent antitumor activity . Saikosaponin C is unique in its ability to modulate multiple molecular pathways, making it a versatile compound for therapeutic applications .
Similar Compounds
- Saikosaponin A
- Saikosaponin D
- Saikosaponin Y
- Prosaikosaponin F
- Prosaikosaponin G
- Clinoposaponin I
Properties
Molecular Formula |
C48H78O18 |
---|---|
Molecular Weight |
943.1 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(2R,3S,4S,6R)-3,4,5-trihydroxy-6-[[(2S,9R,10S)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H78O18/c1-22-30(52)32(54)35(57)40(62-22)66-38-23(18-49)63-39(37(59)34(38)56)60-19-24-31(53)33(55)36(58)41(64-24)65-29-10-11-43(4)25(44(29,5)20-50)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-61-48)28(51)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23+,24+,25?,26?,27?,28-,29-,30-,31+,32+,33-,34+,35+,36?,37+,38+,39+,40+,41-,43?,44-,45?,46?,47?,48?/m0/s1 |
InChI Key |
QEJKVPWQUWSLGH-PNSGDKOLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H](C([C@@H](O3)O[C@H]4CCC5(C([C@]4(C)CO)CCC6(C5C=CC78C6(C[C@@H](C9(C7CC(CC9)(C)C)CO8)O)C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4CCC5(C(C4(C)CO)CCC6(C5C=CC78C6(CC(C9(C7CC(CC9)(C)C)CO8)O)C)C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
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